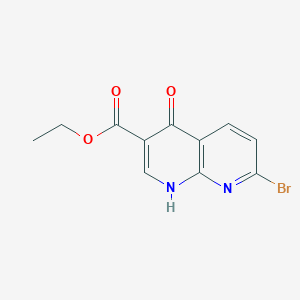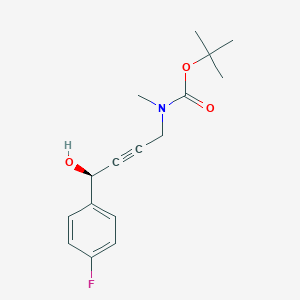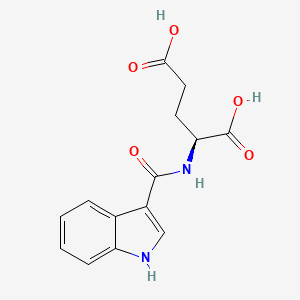![molecular formula C14H13ClN4O B11835842 4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 650629-00-8](/img/structure/B11835842.png)
4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cloro-3-etil-1-(3-metoxifenil)-1H-pirazolo[3,4-d]pirimidina es un compuesto heterocíclico que ha despertado interés debido a sus propiedades estructurales únicas y sus posibles aplicaciones en diversos campos de la ciencia y la industria. Este compuesto presenta un núcleo de pirazolo[3,4-d]pirimidina, que es conocido por su actividad biológica y versatilidad en reacciones químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Cloro-3-etil-1-(3-metoxifenil)-1H-pirazolo[3,4-d]pirimidina generalmente involucra reacciones de varios pasos a partir de precursores fácilmente disponibles. Un método común implica la ciclización de derivados de hidracina adecuados con dicetonas o cetoésteres adecuados en condiciones ácidas o básicas. Las condiciones de reacción a menudo requieren un control cuidadoso de la temperatura y el pH para garantizar un alto rendimiento y pureza del producto final .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas que permiten la síntesis a gran escala. Esto a menudo incluye el uso de reactores de flujo continuo y sistemas automatizados para mantener condiciones de reacción consistentes y mejorar la eficiencia. La elección de solventes, catalizadores y técnicas de purificación es crucial para lograr una producción a escala industrial de alta calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Cloro-3-etil-1-(3-metoxifenil)-1H-pirazolo[3,4-d]pirimidina experimenta diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse usando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Metóxido de sodio en metanol para la sustitución nucleofílica.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción típicamente produce alcoholes o aminas.
Aplicaciones Científicas De Investigación
4-Cloro-3-etil-1-(3-metoxifenil)-1H-pirazolo[3,4-d]pirimidina tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 4-Cloro-3-etil-1-(3-metoxifenil)-1H-pirazolo[3,4-d]pirimidina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo o a sitios alostéricos, bloqueando así el acceso del sustrato o alterando la conformación enzimática . Las vías involucradas a menudo incluyen mecanismos de transducción de señales y procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos Similares
1-(3-Cloro-4-metoxifenil)etanona: Comparte similitudes estructurales pero difiere en el sistema heterocíclico central.
Pirazolo[3,4-d]pirimidina fluorada: Estructura central similar con diferentes sustituyentes, lo que lleva a actividades biológicas variadas.
Singularidad
4-Cloro-3-etil-1-(3-metoxifenil)-1H-pirazolo[3,4-d]pirimidina es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. Su combinación de grupos cloro, etil y metoxi en el núcleo de pirazolo[3,4-d]pirimidina lo convierte en un compuesto versátil para diversas aplicaciones.
Este artículo detallado proporciona una visión general completa de 4-Cloro-3-etil-1-(3-metoxifenil)-1H-pirazolo[3,4-d]pirimidina, cubriendo su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares
Propiedades
Número CAS |
650629-00-8 |
|---|---|
Fórmula molecular |
C14H13ClN4O |
Peso molecular |
288.73 g/mol |
Nombre IUPAC |
4-chloro-3-ethyl-1-(3-methoxyphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H13ClN4O/c1-3-11-12-13(15)16-8-17-14(12)19(18-11)9-5-4-6-10(7-9)20-2/h4-8H,3H2,1-2H3 |
Clave InChI |
ZVZCJBAMNZYSKD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C2=C1C(=NC=N2)Cl)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835780.png)
![1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-](/img/structure/B11835784.png)
![5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11835786.png)








